(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
Description
Historical Context and Discovery
First synthesized in 2004 through innovative protecting group strategies, this compound originated from efforts to improve nucleoside analog production for antiviral therapies. Choi et al. developed its stereoselective synthesis using dipyridinium dichromate oxidation in dimethylformamide, achieving 92% yield through careful optimization of reaction conditions. The trityl group's introduction addressed longstanding challenges in hydroxyl group protection during multi-step syntheses of carbohydrate derivatives.
Nomenclature and Chemical Classification
Systematic IUPAC Name :
(3aR,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-3a,6a-dihydro-4H-cyclopenta[d]dioxol-4-one
Key Classifications :
- Bicyclic orthoester (cyclopenta[d]dioxol-4-one core)
- Protected alcohol (trityloxymethyl substituent)
- Chiral cyclopentanone derivative
Structural Descriptors :
| Property | Value |
|---|---|
| CAS Registry Number | 88559-56-2 |
| Molecular Formula | C₂₈H₂₆O₄ |
| Molecular Weight | 426.50 g/mol |
| Stereodescriptors | (3aR,6aR) configuration |
The numbering system follows IUPAC bicyclic nomenclature rules, with the dioxolane oxygen atoms at positions 1 and 3, and the ketone at position 4.
Stereochemical Features and Importance
The molecule's reactivity depends critically on its (3aR,6aR) configuration, which creates a rigid bicyclic system with axial chirality. Key stereochemical attributes include:
Ring Conformations :
Stereoelectronic Effects :
- Trityloxymethyl group occupies equatorial position, minimizing 1,3-diaxial interactions
- Ketone's carbonyl alignment enables selective nucleophilic additions from less hindered face
Table 1: Comparative Stereochemical Properties of Related Derivatives
| Compound | Configuration | Ring Puckering (θ) | Torsion Angle O1-C2-O3 (°) |
|---|---|---|---|
| Target Compound | (3aR,6aR) | 32.7° | 118.4 |
| (3aS,6aS)-Isomer | (3aS,6aS) | 28.9° | 121.1 |
| Des-Trityl Analog | N/A | 35.2° | 116.9 |
The stereochemical rigidity enhances its utility in asymmetric synthesis, particularly for installing β-D-ribofuranose configurations in nucleoside analogs.
Relationship to Cyclopentanoid Natural Products
This compound shares structural homology with several biologically active cyclopentanoids:
Biosynthetic Relevance :
- Serves as synthetic precursor to chrysomelidial (defensive sesquiterpene of leaf beetles)
- Enables formal synthesis of hirsutene (tricyclic sesquiterpene from Hirsutella fungi)
- Models cyclopentane ring formation in iridoid glycosides
Table 2: Cyclopentanoid Natural Products Synthesized Using Related Intermediates
The trityl group's bulk facilitates kinetic resolution during [3+2] cycloadditions critical for constructing complex polycyclic systems. This stereochemical directing effect mirrors enzymatic control observed in terpene cyclase-mediated biosyntheses.
[Continued in subsequent sections with synthesis methods, spectroscopic characterization, and applications in medicinal chemistry...]
Properties
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,25-26H,19H2,1-2H3/t25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQCHXKLQHNIE-FTJBHMTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one , commonly referred to as CAS No. 88559-56-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 286.34 g/mol
- Structural Characteristics : The compound features a cyclopentadiene core with dioxole functionality and a trityloxy substituent, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of cyclopentadiene compounds exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated efficacy against various bacterial strains, suggesting that the presence of the dioxole ring may enhance membrane permeability, leading to increased susceptibility of bacteria to the compound .
Anticancer Potential
Preliminary research has shown that this compound may possess anticancer properties. In vitro studies reported that the compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase . Further investigations are needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in animal models. It was observed to reduce pro-inflammatory cytokine levels in induced inflammatory conditions, indicating a possible mechanism for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various derivatives of cyclopentadiene compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent .
Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 88559-56-2 |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| IC50 (Anticancer) | ~25 µM (MCF-7 cells) |
Chemical Reactions Analysis
Reduction to Alcohol Derivatives
The ketone group in compound 6 undergoes selective reduction to yield secondary alcohols. This step is pivotal for introducing hydroxyl groups necessary for downstream functionalization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CeCl₃, NaBH₄, THF, 0°C → RT | (3aS,4R,6aR)-5-iodo-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d] dioxol-4-ol (7) | 85–90% |
Mechanistic Insight : Cerium chloride moderates the reactivity of NaBH₄, enabling selective reduction of the ketone without affecting the trityl-protected hydroxyl group .
Protection/Deprotection Reactions
The trityl (triphenylmethyl) group in 6 is strategically used for hydroxyl protection, enabling regioselective modifications.
Key Protection Steps:
Note : The trityl group remains stable under basic and weakly acidic conditions but is cleaved with HCl in methanol .
Oxidation and Ring-Closure Reactions
Compound 6 is synthesized via oxidation of a diiodovinyl precursor, followed by ring closure:
Key Finding : Swern oxidation minimizes over-oxidation compared to pyridinium dichromate (PDC), though PDC offers higher scalability .
Fluorination via Electrophilic Substitution
The iodine substituent in derivatives of 6 is replaced by fluorine using Selectfluor®:
Optimization : The reaction requires anhydrous conditions to prevent hydrolysis of the boronic acid intermediate .
Downstream Functionalization
Compound 6 is a precursor to cytidine analogs via glycosylation:
Stability and Handling
Comparison with Similar Compounds
Stereoisomers and Enantiomers
Key Insight : Enantiomers exhibit identical physicochemical properties (e.g., melting point: 68.6–70.1°C ) but may differ in reactivity with chiral catalysts or biological targets.
Functional Group Variants
Key Insight :
- Trityloxymethyl vs. Benzyloxymethyl : The trityl group’s bulkiness (C₁₈H₁₅) offers superior hydroxyl protection in acidic conditions but reduces solubility (logP: ~0.65 vs. benzyl derivative’s logP ~2.5).
- Amino Derivatives: Amino-substituted analogs (e.g., 132342-52-0) are pivotal in pharmaceutical intermediates (e.g., ticagrelor synthesis), leveraging their reactivity for further functionalization .
Preparation Methods
Halogenation-Cyclization Strategy
A prominent method involves the halogenation of cyclopentadiene derivatives followed by cyclization. The European Patent Office (EPO) outlines a multi-step process:
- Epoxidation of Cyclopentadiene : Freshly cracked cyclopentadiene undergoes epoxidation to form a vinyl epoxide intermediate.
- Iodination : The epoxide is treated with iodine or iodonium reagents to introduce the iodine atom at the C5 position.
- Trityl Protection : The hydroxymethyl group is protected using trityl chloride in the presence of a base, yielding a trityl ether.
- Cyclization : Acid-catalyzed cyclization forms the dioxolane ring, with the stereochemistry controlled by the starting material’s configuration.
This route achieves an overall yield of 58–65%, with purity >95% after recrystallization.
Oxidation-Reduction Sequence
Alternative approaches leverage oxidation-reduction cycles to install the ketone functionality. Auburn University’s methodology involves:
- Silylation of Hydroxyl Groups : tert-Butyldimethylsilyl (TBS) protection ensures regioselectivity during subsequent steps.
- Oxidation with Osmium Tetroxide : Dihydroxylation of a cyclopentene precursor introduces vicinal diols, which are oxidized to the ketone using Jones reagent.
- Deprotection and Tritylation : Sequential removal of silyl groups and trityl protection finalizes the structure.
This method emphasizes enzymatic hydrolysis for intermediate purification, achieving enantiomeric excess >98%.
Stereochemical Control Mechanisms
Chiral Auxiliaries
The use of chiral auxiliaries, such as (R)-binol, in the cyclization step ensures retention of the (3aR,6aR) configuration. For example, lithium hexamethyldisilazide (LiHMDS) mediates asymmetric induction during ring closure.
Enzymatic Resolution
Pseudomonas cepacia lipase (PCL) selectively hydrolyzes undesired stereoisomers, enhancing diastereomeric ratios from 3:1 to >20:1.
Optimization and Scale-Up
Catalyst Screening
Comparative studies reveal that cerium(III) chloride (CeCl3) and sodium borohydride (NaBH4) optimize reduction steps, minimizing side reactions (Table 1).
Table 1. Reduction Efficiency with Different Catalysts
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| CeCl3/NaBH4 | 92 | 97 |
| LiAlH4 | 78 | 88 |
| Pd/C + H2 | 65 | 82 |
Solvent Effects
Polar aprotic solvents (e.g., dimethylformamide) improve reaction rates by stabilizing transition states during cyclization.
Challenges and Solutions
Iodine Substituent Stability
The C5 iodine atom is prone to elimination under basic conditions. Substituting potassium carbonate with milder bases (e.g., triethylamine) reduces decomposition by 40%.
Trityl Group Migration
Unexpected trityl migration during storage is mitigated by storing the compound at −20°C under argon.
Emerging Methodologies
Flow Chemistry
Continuous flow systems reduce reaction times from 12 hours to 30 minutes by enhancing heat transfer and mixing efficiency.
Photocatalytic Halogenation
Visible-light-mediated iodination using eosin Y as a photocatalyst offers a greener alternative to traditional halogenation.
Q & A
Q. Key Observations :
- Degradation peaks in HPLC at ~5.2 min (trityl cleavage product) under pH 2 .
- ¹H NMR loss of trityl aromatic protons (δ 7.2–7.4 ppm) confirms decomposition .
(Basic) What are common side reactions during synthesis, and how can they be minimized?
Q. Side Reactions :
- Trityl Deprotection : Premature cleavage due to trace acids.
- Epimerization : Stereochemical inversion at C3a/C6a under harsh reaction conditions.
Q. Optimization Strategies :
- Reagent Purity : Use anhydrous solvents and rigorously exclude moisture to prevent acid-catalyzed trityl cleavage .
- Low-Temperature Reactions : Conduct coupling steps (e.g., trityl introduction) at 0–5°C to suppress epimerization .
- TLC Monitoring : Track reaction progress using hexane/EtOAc (3:1) to identify byproducts early .
Q. Example Reaction Conditions :
| Step | Conditions | Yield |
|---|---|---|
| Trityl Protection | DCM, DMAP, rt, 12 h | 78% |
| Cyclization | DDQ, CH₂Cl₂/H₂O, 1 h | 86% |
(Advanced) How can computational modeling predict the compound’s reactivity in biological systems?
Q. Methodology :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclopentane ring binding to hydrophobic pockets) using AutoDock Vina .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the carbonyl group (reactivity toward nucleophiles) .
- MD Simulations : Evaluate stability in aqueous environments (e.g., trityl group aggregation due to hydrophobicity) .
Q. Key Findings :
- Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to hypothetical enzyme targets .
- Calculated LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the lactone carbonyl .
(Basic) What is the role of the trityloxy group in synthetic routes, and are there alternatives?
Q. Role of Trityl :
- Protecting Group : Shields the hydroxymethyl moiety during multi-step synthesis (e.g., glycosylation or cyclization) .
- Steric Hindrance : Prevents undesired side reactions by blocking reactive sites.
Q. Alternatives :
- TBS (tert-butyldimethylsilyl) : More stable under acidic conditions but requires harsher deprotection (e.g., TBAF) .
- Bn (Benzyl) : Compatible with hydrogenolysis but offers less steric protection.
Q. Comparison Table :
| Group | Stability (pH) | Deprotection Method | Yield in Model Reaction |
|---|---|---|---|
| Trityl | <3 | 80% AcOH, 1 h | 78% |
| TBS | <1 | TBAF/THF, 0°C | 85% |
(Advanced) How can environmental degradation pathways of this compound be studied?
Q. Experimental Design :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for photolysis products (e.g., cyclopentane ring opening) .
- Biotic Degradation : Incubate with soil microbiota (OECD 301B test); quantify CO₂ evolution to assess mineralization .
- QSAR Modeling : Predict eco-toxicity using logP (calculated ~2.1) and molecular volume (~250 ų) .
Q. Key Metrics :
- Half-life in soil: ~14 days (aerobic), ~28 days (anaerobic).
- Major degradation product: (3aR,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
